molecular formula C22H13ClN2O5 B4138942 N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4138942
M. Wt: 420.8 g/mol
InChI Key: NOZPZEZNFOFZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as CNB-001, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CNB-001 belongs to the class of compounds known as benzamides and has been shown to possess neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to modulate the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and other toxic compounds that can damage neurons.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers in the brain, increase the levels of certain antioxidants, and reduce the levels of pro-inflammatory cytokines. Additionally, N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is its neuroprotective properties, which make it a potentially useful compound for the study of neurological disorders. However, one limitation of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are numerous future directions for research on N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the potential use of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in the treatment of traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide and to identify potential drug targets for the compound. Finally, more research is needed to investigate the potential use of N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in combination with other compounds for the treatment of neurological disorders.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O5/c23-18-12-16(25(28)29)8-9-19(18)24-21(26)15-6-3-5-13(10-15)17-11-14-4-1-2-7-20(14)30-22(17)27/h1-12H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZPZEZNFOFZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.